molecular formula C16H16O2 B074532 4,4'-Dimethylbenzoin CAS No. 1218-89-9

4,4'-Dimethylbenzoin

Cat. No. B074532
CAS RN: 1218-89-9
M. Wt: 240.3 g/mol
InChI Key: NBYSFWKNMLCZLO-UHFFFAOYSA-N
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Description

4,4'-Dimethylbenzoin is a chemical compound studied in various contexts, such as synthesis, molecular structure, and chemical properties. Its analysis involves examining its synthesis methods, molecular structure, and various physical and chemical properties.

Synthesis Analysis

  • The synthesis of related dimethylamino compounds involves condensation reactions and characterization using methods like X-ray crystallography (Al-Hourani et al., 2016).

Molecular Structure Analysis

  • The molecular structure of similar compounds is often determined using techniques like X-ray crystallography, which provides insights into their atomic arrangement and geometry (Liu et al., 2022).

Chemical Reactions and Properties

  • Compounds like 4,4'-Dimethylbenzoin can participate in various chemical reactions. For example, antipyrine derivatives have been studied for their reactivity and crystal structure, providing insights into possible reactions and interactions (Saeed et al., 2020).

Physical Properties Analysis

  • The physical properties of such compounds are often analyzed through their crystal structure, which can reveal information about their stability, bonding, and intermolecular interactions (Yang et al., 2007).

Chemical Properties Analysis

  • The chemical properties of 4,4'-Dimethylbenzoin-like compounds are explored through various spectroscopic methods. These methods help understand the electronic structure and reactivity of these compounds (Athira et al., 2017).

Scientific Research Applications

4,4’-Dimethylbenzoin is a chemical compound with the formula C16H16O2 . It’s used in a variety of research and industrial applications, but the specifics of these uses, including the methods of application, experimental procedures, and outcomes, are not readily available in the sources I have access to.

4,4’-Dimethylbenzoin is a chemical compound with the formula C16H16O2 . It’s used in a variety of research and industrial applications, but the specifics of these uses, including the methods of application, experimental procedures, and outcomes, are not readily available in the sources I have access to.

Safety And Hazards

It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4,4’-Dimethylbenzoin . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2-hydroxy-1,2-bis(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYSFWKNMLCZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethylbenzoin

CAS RN

1218-89-9
Record name p-Toluoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

250 g (2.08 mol) of p-methylbenzaldehyde were condensed with the aid of 30 g (0.46 mol) of KCN to give 4,4′-dimethylbenzoin according to a standard method (Organikum 18th edition (1990) 457). The crude product was used without further purification (yield, crude: found: C, 80.0%, H, 6.4%. calculated: 79.97%, H, 6.71%). The IR spectrum of 4,4′-dimethylbenzoin is shown in FIG. 8.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
J YAMAMOTO, M TADA, T ISSHIKI… - Journal of Japan Oil …, 1997 - jstage.jst.go.jp
Higher yields of benzils were obtained by the oxidation of certain benzoins using DMSO-FeC13 (1: 1) complex (Fe-complex). In these reactions, hydrogen atoms in benzoins may be …
Number of citations: 3 www.jstage.jst.go.jp
Y Wang, JK Chen, LX Xiong, BJ Wang, SM Xie… - Analytical …, 2022 - ACS Publications
Porous organic cages (POCs) are an emerging class of porous materials that have aroused considerable research interest because of their unique characteristics, including good …
Number of citations: 31 pubs.acs.org
MM Dell'Anna, P Mastrorilli, CF Nobile… - Journal of Molecular …, 1996 - Elsevier
Aromatic α-hydroxyketones were easily oxidized by dioxygen in the presence of excess aldehyde or aldoacetal with catalytic amount of Co(II) or Fe(III) complexes, under homogeneous …
Number of citations: 28 www.sciencedirect.com
JM Khurana, BM Kandpal - Tetrahedron letters, 2003 - Elsevier
A simple and convenient procedure is reported for the synthesis of benzils and aliphatic 1,2-diketones of cyclic and open chain compounds from corresponding hydrobenzoins and 1,2-…
Number of citations: 86 www.sciencedirect.com
F Cui, L Dou, Q Yang, Y Yu, Z Niu, Y Sun… - Journal of the …, 2017 - ACS Publications
In this work, we report a new, general synthetic approach that uses heat driven benzoin radicals to grow ultrathin copper nanowires with tunable diameters. This is the first time carbon …
Number of citations: 42 pubs.acs.org
YP Zhang, LX Xiong, Y Wang, K Li, BJ Wang… - … of Chromatography A, 2022 - Elsevier
Polyimine macrocycles are a new class of organic macrocycles with cyclic structures, well-defined molecular cavities, and multiple cooperative binding sites, which have recently …
Number of citations: 8 www.sciencedirect.com
K Skobridis, V Theodorou, E Weber - 2006 - olympias.lib.uoi.gr
An efficient and facile air oxidation of benzoins in the presence of the heterogeneous catalyst aluminum oxide, avoiding the use of noxious metal compounds as oxidizing agents has …
Number of citations: 14 olympias.lib.uoi.gr
FL James, RE LYONS - The Journal of Organic Chemistry, 1938 - ACS Publications
The rearrangement of benzoin to diphenylacetic acid was discovered by Lachman. 1 By long heating in sealed tubes in the presence of aqueous solutions of phosphoric or sulfuric …
Number of citations: 6 pubs.acs.org
DL Bunbury, MS Osyany - Journal of Chromatography A, 1965 - Elsevier
Pure benzoin is eluted from a gas chromatographic column as benzil and deoxybenzoin. The ratio of the two is dependent on initial concentration, sample size, and column temperature …
Number of citations: 2 www.sciencedirect.com
F Cui, L Dou, Q Yang, Y Yu, Z Niu, Y Sun, A Dehestani… - escholarship.org
In this work, we report a new, general synthesis approach that uses heat driven benzoin radicals to grow ultrathin copper nanowires with tunable diameters. This is the first time to use …
Number of citations: 0 escholarship.org

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